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Compound of Interest

Compound Name: 1,1-Diphenylpropane

Cat. No.: B075321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the

organic compound 1,1-Diphenylpropane (CAS No: 1530-03-6). The document focuses on

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), presenting the accessible data in a structured format and outlining detailed experimental

protocols for the acquisition of such spectra. This guide is intended to serve as a valuable

resource for researchers and professionals engaged in the identification, characterization, and

analysis of small organic molecules.

Spectroscopic Data Summary
While comprehensive ¹H NMR, ¹³C NMR, and IR spectral data for 1,1-Diphenylpropane are

not readily available in publicly accessible databases, key mass spectrometry information has

been compiled. The following tables summarize the available quantitative data.

Mass Spectrometry (MS)
The mass spectrum of 1,1-Diphenylpropane provides crucial information regarding its

molecular weight and fragmentation pattern. The major ions observed are presented below.
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Mass-to-Charge Ratio (m/z) Putative Assignment

196 Molecular Ion [M]⁺

167 [M - C₂H₅]⁺

165 [M - C₂H₅ - H₂]⁺

152 [M - C₃H₈]⁺

Note: The relative intensities of these peaks can vary depending on the ionization method and

instrument conditions.

Experimental Protocols
The following sections detail standardized experimental procedures for acquiring NMR, IR, and

MS spectra for a small organic molecule such as 1,1-Diphenylpropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 1,1-Diphenylpropane is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard

5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),

is added for chemical shift calibration (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher, is used.

Data Acquisition:

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve

homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Key acquisition parameters include a spectral width of approximately 12-15 ppm, a

relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to
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achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The resulting spectrum is then integrated to determine the

relative number of protons for each signal, and the chemical shifts are referenced to TMS.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample, typically 20-50 mg of 1,1-
Diphenylpropane, is dissolved in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is used.

Data Acquisition:

A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with

single lines for each unique carbon atom.

Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of

2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural

abundance of the ¹³C isotope.

Data Processing: The FID is processed similarly to the ¹H NMR data (Fourier transformation,

phasing, and baseline correction). Chemical shifts are referenced to the solvent peak or

TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As 1,1-Diphenylpropane is a liquid at room temperature,

a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.
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The sample is then placed in the instrument's sample compartment.

The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 1,1-Diphenylpropane in a volatile organic solvent

(e.g., methanol, dichloromethane) is prepared. The sample is introduced into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 1,1-
Diphenylpropane based on available data and outlines standard methodologies for acquiring

comprehensive spectral information. For definitive structural elucidation, it is recommended to

acquire and interpret the full set of spectroscopic data under controlled experimental

conditions.

To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diphenylpropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

